Cas no 2171631-65-3 (4-(2,2-dimethylthietan-3-yl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid)

4-(2,2-Dimethylthietan-3-yl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. The compound features a thietane ring with dimethyl substitution, enhancing steric and conformational stability, while the Fmoc group ensures orthogonal protection for amine functionality during solid-phase peptide synthesis. The carboxylate moiety allows for efficient coupling to resin or other amino acid residues. This derivative is particularly valuable for introducing constrained, sulfur-containing motifs into peptide backbones, which can improve metabolic stability and binding affinity. Its structural complexity makes it suitable for advanced research in medicinal chemistry and bioconjugation.
4-(2,2-dimethylthietan-3-yl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid structure
2171631-65-3 structure
Product Name:4-(2,2-dimethylthietan-3-yl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid
CAS No:2171631-65-3
MF:C25H28N2O5S
MW:468.565225601196
CID:6027346
PubChem ID:165534847
Update Time:2025-06-10

4-(2,2-dimethylthietan-3-yl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid Chemical and Physical Properties

Names and Identifiers

    • 4-(2,2-dimethylthietan-3-yl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid
    • EN300-1521011
    • 4-[(2,2-dimethylthietan-3-yl)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
    • 2171631-65-3
    • Inchi: 1S/C25H28N2O5S/c1-25(2)21(14-33-25)27-23(30)20(11-12-22(28)29)26-24(31)32-13-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,19-21H,11-14H2,1-2H3,(H,26,31)(H,27,30)(H,28,29)
    • InChI Key: URLFICFRIROONP-UHFFFAOYSA-N
    • SMILES: S1CC(C1(C)C)NC(C(CCC(=O)O)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O

Computed Properties

  • Exact Mass: 468.17189317g/mol
  • Monoisotopic Mass: 468.17189317g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 33
  • Rotatable Bond Count: 9
  • Complexity: 722
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 130Ų

4-(2,2-dimethylthietan-3-yl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid Pricemore >>

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4-(2,2-dimethylthietan-3-yl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid Related Literature

Additional information on 4-(2,2-dimethylthietan-3-yl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid

Research Briefing on 4-(2,2-dimethylthietan-3-yl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid (CAS: 2171631-65-3)

In recent years, the compound 4-(2,2-dimethylthietan-3-yl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid (CAS: 2171631-65-3) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, has been explored for its potential applications in drug discovery, peptide synthesis, and targeted therapeutics. The presence of both the fluorenylmethoxycarbonyl (Fmoc) protecting group and the thietane ring in its structure makes it a versatile intermediate in organic synthesis and bioconjugation strategies.

Recent studies have focused on the synthesis and optimization of this compound, aiming to improve its yield and purity for downstream applications. Advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy have been employed to characterize its physicochemical properties. Researchers have also investigated its stability under various conditions, which is critical for its utility in pharmaceutical formulations.

One of the key findings from recent research is the compound's role in peptide synthesis. The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) for protecting amino groups, and the incorporation of the thietane ring offers additional functionalization opportunities. This dual functionality has enabled the development of novel peptide-based therapeutics with enhanced bioavailability and target specificity. Furthermore, the compound's potential as a linker molecule in antibody-drug conjugates (ADCs) has been explored, with promising results in preclinical studies.

In addition to its synthetic applications, 4-(2,2-dimethylthietan-3-yl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid has shown promise in medicinal chemistry. Its unique structure allows for interactions with biological targets, making it a candidate for the development of small-molecule inhibitors. Recent in vitro studies have demonstrated its efficacy in modulating specific enzymatic pathways, although further in vivo validation is required to confirm its therapeutic potential.

Despite these advancements, challenges remain in the large-scale production and application of this compound. Issues such as scalability, cost-effectiveness, and regulatory compliance need to be addressed to facilitate its transition from the laboratory to clinical settings. Collaborative efforts between academia and industry are essential to overcome these hurdles and unlock the full potential of this promising molecule.

In conclusion, 4-(2,2-dimethylthietan-3-yl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid (CAS: 2171631-65-3) represents a valuable tool in chemical biology and pharmaceutical research. Its multifaceted applications in peptide synthesis, drug discovery, and targeted therapeutics highlight its significance in advancing the field. Continued research and development efforts will be crucial in harnessing its potential for innovative medical solutions.

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